7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
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Overview
Description
7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that features a pyrrolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with thiourea in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or oxone.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone; typically in solvents like acetonitrile or water.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Sodium hydride, alkyl halides; in solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness: 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and thione groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7752-55-8 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H7N3S/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |
InChI Key |
XEJKRIOKDBVOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1NC=NC2=S |
Origin of Product |
United States |
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